

A Comparative Guide to HPK1 Inhibitors: Hpk1-IN-14 versus GNE-1858

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Compound of Interest

Compound Name: *Hpk1-IN-14*

Cat. No.: *B12419533*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and experimental data for two prominent small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): **Hpk1-IN-14** and GNE-1858. HPK1 is a critical negative regulator of T-cell activation and is a promising therapeutic target in immuno-oncology. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.

Quantitative Efficacy Data

The following table summarizes the available quantitative data for **Hpk1-IN-14** and GNE-1858, focusing on their inhibitory potency against HPK1.

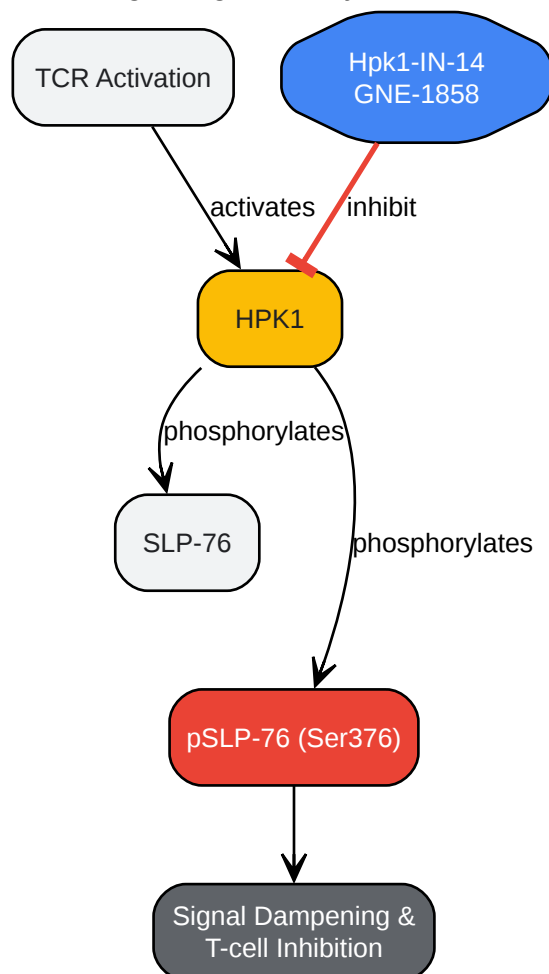
Compound	Target	Assay Type	IC50 (nM)	Reference
Hpk1-IN-14	HPK1	Biochemical	Potent inhibitor	[1] [2] [3] [4]
GNE-1858	Wild-type HPK1	SLP76 Phosphorylation Assay	1.9	[5] [6] [7]
HPK1-TSEE (active mimetic)	SLP76 Phosphorylation Assay	1.9	[5] [6] [7]	
HPK1-SA (residual activity)	SLP76 Phosphorylation Assay	4.5	[5] [6] [7]	

Note: The specific IC50 value for **Hpk1-IN-14** is not publicly available at the time of this publication. It is described as a potent inhibitor in patent WO2021213317A1, where it is referred to as compound 79.[\[1\]](#)[\[2\]](#)

Signaling Pathway and Mechanism of Action

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Ser376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the SLP-76-mediated signaling cascade, thereby dampening T-cell activation and effector functions. Both **Hpk1-IN-14** and GNE-1858 are ATP-competitive inhibitors that bind to the kinase domain of HPK1, preventing the phosphorylation of SLP-76 and thus promoting T-cell-mediated anti-tumor immunity.[\[8\]](#)

HPK1 Signaling Pathway and Inhibition



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HPK1 signaling and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of HPK1 in a purified system.

Materials:

- Recombinant human HPK1 enzyme
- Biotinylated peptide substrate (e.g., a peptide containing the SLP-76 phosphorylation site)
- ATP (Adenosine triphosphate)
- Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)
- Streptavidin-labeled acceptor fluorophore (e.g., allophycocyanin)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Test compounds (**Hpk1-IN-14** or GNE-1858) serially diluted in DMSO
- 384-well low-volume microplates

Procedure:

- Prepare a reaction mixture containing the HPK1 enzyme and the biotinylated peptide substrate in the assay buffer.
- Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Add the detection reagents: a mixture of the Europium-labeled anti-phospho-substrate antibody and the streptavidin-labeled acceptor fluorophore.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the TR-FRET ratio (acceptor/donor emission) and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Cellular Assay for Inhibition of SLP-76 Phosphorylation

This assay measures the ability of a compound to inhibit the phosphorylation of the HPK1 substrate, SLP-76, in a cellular context, typically in Jurkat T-cells.

Materials:

- Jurkat T-cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
- Test compounds (**Hpk1-IN-14** or GNE-1858) serially diluted in DMSO
- Lysis buffer (containing protease and phosphatase inhibitors)
- Antibodies for Western blot or ELISA: primary anti-phospho-SLP-76 (Ser376) antibody, primary anti-total-SLP-76 antibody, and appropriate secondary antibodies.
- 96-well cell culture plates

Procedure:

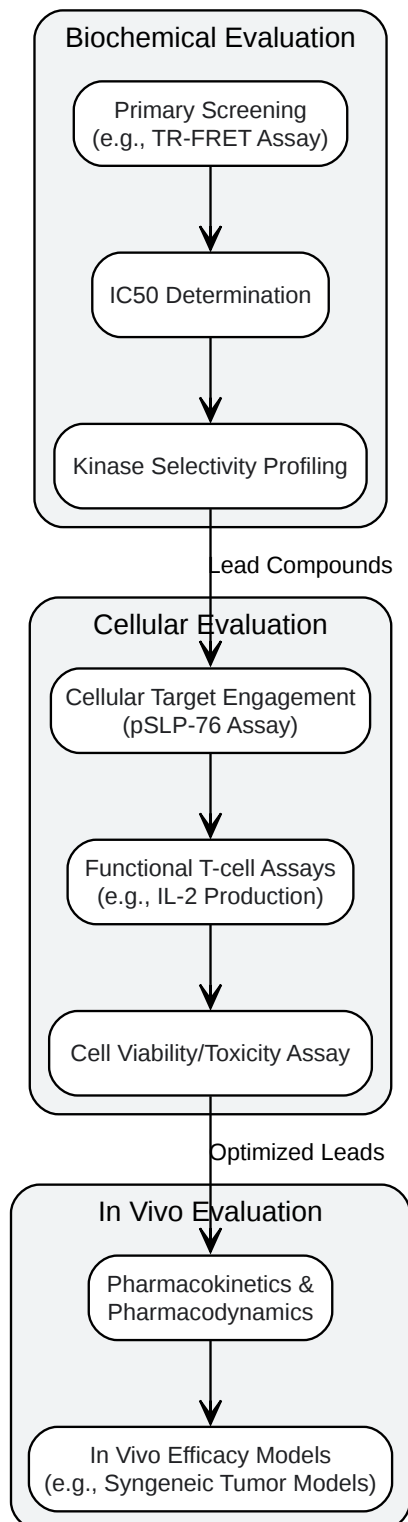
- Seed Jurkat T-cells in a 96-well plate.
- Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
- Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity. Include unstimulated and vehicle-treated stimulated controls.
- Incubate for a short period (e.g., 15-30 minutes) at 37°C.

- Lyse the cells by adding lysis buffer.
- Quantify the levels of phosphorylated SLP-76 and total SLP-76 in the cell lysates using either Western blotting or a sandwich ELISA.
- For ELISA, coat a plate with a capture antibody for total SLP-76. Add cell lysates, followed by a detection antibody for phospho-SLP-76 (Ser376) and a colorimetric or fluorometric substrate.
- Normalize the phospho-SLP-76 signal to the total SLP-76 signal.
- Plot the normalized phospho-SLP-76 levels against the inhibitor concentration to determine the cellular IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of HPK1 inhibitors.

HPK1 Inhibitor Evaluation Workflow



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General workflow for HPK1 inhibitor evaluation.

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